molecular formula C21H25N3O5S B2710202 6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2190365-66-1

6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2710202
CAS No.: 2190365-66-1
M. Wt: 431.51
InChI Key: FIBUEURACBXMBI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 2190365-66-1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with receptors in the body to modulate physiological responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against certain bacterial strains.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit varying levels of antibacterial activity. A study focusing on piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that this class of compounds may be effective against certain pathogens .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results suggest strong inhibitory activity against urease, which is significant in treating conditions like urinary infections .

In Silico Studies

Docking studies have provided insights into how the compound interacts with biological targets at the molecular level. These studies help elucidate the binding affinities and interactions with amino acids in target proteins, supporting its potential therapeutic applications .

Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionUreaseStrong Inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Variable Activity

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-21-12-18(16-1-2-16)22-14-23(21)13-15-5-7-24(8-6-15)30(26,27)17-3-4-19-20(11-17)29-10-9-28-19/h3-4,11-12,14-16H,1-2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBUEURACBXMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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